The Discovery and Biosynthesis of Natamycin from Streptomyces natalensis: A Technical Guide
The Discovery and Biosynthesis of Natamycin from Streptomyces natalensis: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Natamycin, a polyene macrolide antibiotic, stands as a significant discovery in the realm of natural products, with wide-ranging applications as a potent antifungal agent in the food industry and clinical settings. This technical guide provides an in-depth exploration of the seminal discovery of natamycin from Streptomyces natalensis and delves into the intricate molecular machinery governing its biosynthesis. We present a comprehensive overview of the fermentation processes, detailed experimental protocols for production, extraction, and quantification, and a summary of the genetic regulation of the natamycin biosynthetic gene cluster. Quantitative data are systematically organized into tables for comparative analysis, and key biological and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of the core concepts.
Historical Perspective: The Discovery of Natamycin
Natamycin was first isolated in 1955 by Struyk and his team at the Gist-brocades research laboratories from a culture filtrate of Streptomyces natalensis.[1] This bacterium was identified from a soil sample collected in Pietermaritzburg, located in the Natal province of South Africa.[1][2][3] Initially, the antibiotic was named "pimaricin" in honor of the city of its origin.[1] However, the World Health Organization (WHO) later mandated that antibiotics produced by Streptomyces species should end with the suffix "-mycin," leading to its renaming as natamycin, a nod to the producing organism, S. natalensis.
The Producing Microorganism: Streptomyces natalensis
Streptomyces natalensis is a filamentous, soil-dwelling bacterium belonging to the genus Streptomyces, which is renowned for its prolific production of a wide array of secondary metabolites, including many clinically important antibiotics. While S. natalensis is the original and a primary producer of natamycin, other species such as Streptomyces chattanoogensis, Streptomyces gilvosporeus, and Streptomyces lydicus have also been identified as natamycin producers.
Biosynthesis of Natamycin: A Molecular Overview
Natamycin is a type I polyketide, synthesized through the acetate-malonate pathway. The core structure of this macrolide is assembled by a modular polyketide synthase (PKS) enzyme complex, which utilizes acetyl-CoA and propionyl-CoA as starter and extender units, respectively.
The Natamycin Biosynthetic Gene Cluster
The genetic blueprint for natamycin biosynthesis is encoded within a dedicated gene cluster. This cluster contains the genes for the large modular PKS I, as well as enzymes responsible for subsequent tailoring steps such as oxidation, glycosylation, and export. Key genes within this cluster include those encoding the PKS modules, as well as regulatory genes that control the expression of the entire cluster.
Regulatory Network and Signaling Pathways
The production of natamycin is a tightly regulated process, influenced by a complex network of signaling pathways that respond to both internal and external cues.
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Cluster-Situated Regulators: The natamycin gene cluster contains its own pathway-specific transcriptional regulators, primarily PimR and PimM. PimR has been identified as a positive regulator of natamycin biosynthesis.
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Oxidative Stress Response: The biosynthesis of natamycin is intricately linked to the cellular response to oxidative stress. An imbalance in intracellular reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂), can modulate natamycin production. The redox-sensing transcriptional regulator OxyR, in cooperation with another regulator SgnR, can act as a switch to control the expression of the natamycin biosynthetic genes in response to intracellular H₂O₂ levels.
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Precursor Supply and Metabolic Regulation: The availability of precursors from primary metabolism is a critical factor influencing natamycin yield. The central carbon and branched-chain amino acid (BCAA) metabolic pathways provide the essential building blocks, acetyl-CoA and propionyl-CoA. Supplementation with BCAAs like L-valine and L-isoleucine has been shown to enhance natamycin production by increasing the pool of these precursors.
Caption: Regulatory network of natamycin biosynthesis in Streptomyces natalensis.
Production of Natamycin
Natamycin is produced industrially through submerged aerobic fermentation of selected Streptomyces strains. The optimization of fermentation conditions and medium composition is crucial for achieving high yields.
Fermentation Parameters
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Temperature: The optimal temperature for natamycin production is typically maintained between 26°C and 30°C.
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pH: The pH of the fermentation broth is generally controlled in the range of 6.0 to 8.0.
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Aeration and Agitation: Adequate aeration and agitation are necessary to ensure homogeneity and oxygen supply for the aerobic fermentation process.
Culture Media Composition
The fermentation medium provides the necessary nutrients for the growth of Streptomyces and the biosynthesis of natamycin.
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Carbon Sources: Glucose and lactose are commonly used as carbon sources.
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Nitrogen Sources: A variety of nitrogen sources can be utilized, including soy protein, yeast extract, ammonium sulfate, sodium nitrate, and beef extract.
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Precursors and Elicitors: The addition of precursors such as short-chain carboxylic acids (e.g., acetic acid, propionic acid) and branched-chain amino acids (e.g., L-valine) can significantly enhance natamycin production. Fungal elicitors have also been shown to induce natamycin biosynthesis.
Quantitative Data on Natamycin Production
The following tables summarize quantitative data on natamycin production under various conditions as reported in the literature.
Table 1: Effect of Precursor and Elicitor Supplementation on Natamycin Yield
| Strain | Supplement | Concentration | Natamycin Yield (g/L) | Fold Increase | Reference |
| S. natalensis HW-2 | Fungal Elicitor | - | 1.88 | 1.5 | |
| S. natalensis HW-2 | L-Isoleucine | 0.2 g/L | 1.40 | 1.18 | |
| S. natalensis HW-2 | L-Valine | 0.5 g/L | 1.64 | 1.38 | |
| S. natalensis HW-2 | L-Valine | 0.5 g/L | - | 1.90 | |
| S. natalensis HW-2/pIB139 (mutant) | L-Valine | 0.7 g/L | 2.02 | - | |
| S. natalensis NRRL 2651 | Acetic acid:Propionic acid (7:1) | 2 g/L | 3.0 | ~2.5 | |
| S. natalensis F4-245 | Propanol | 0.2% | 10.38 | 1.17 |
Table 2: Optimized Fermentation Conditions for Natamycin Production
| Strain | Optimized Parameters | Natamycin Yield (g/L) | Reference |
| S. natalensis HDMNTE-01 | Glucose 3.97%, Soya peptone 2%, Yeast extract 0.5%, pH 7.0, 6% inoculum, 24.68 mL in 250-mL flask, 220 rpm, 28°C, 4 days | 2.81 (in 5-L fermentor) | |
| S. gilvosporeus GR-P3 | - | 12.2 ± 0.6 (in 5-L fermentor) |
Experimental Protocols
This section provides detailed methodologies for key experiments related to natamycin production and analysis.
Fermentation of Streptomyces natalensis
Caption: General workflow for the fermentation of Streptomyces natalensis for natamycin production.
Protocol:
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Inoculum Preparation: Prepare a spore suspension of S. natalensis from a mature agar culture. Inoculate a seed culture medium with the spore suspension. A typical seed culture medium is M3G medium.
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Seed Culture Incubation: Incubate the seed culture at 28-30°C with shaking at 180-220 rpm for approximately 48 hours.
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Production Culture Inoculation: Inoculate the production fermentation medium with 2-10% (v/v) of the seed culture.
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Fermentation: Carry out the fermentation in a shake flask or a bioreactor at 26-30°C with agitation (e.g., 220 rpm) for 84 to 120 hours. Maintain the pH of the medium between 6.0 and 8.0.
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Monitoring: Periodically take samples to measure biomass (dry cell weight) and natamycin concentration.
Extraction and Purification of Natamycin
Natamycin has poor solubility in water and accumulates as crystals in the fermentation broth, which can be separated from the biomass by solvent extraction.
